Levofloxacin Hydrate

Antimicrobial Susceptibility Streptococcus pneumoniae MIC Comparison

Source Levofloxacin Hydrate (CAS 138199-71-0), the optically pure L-isomer hemihydrate, for your critical R&D and QC workflows. Unlike racemic ofloxacin, this form delivers twice the in vitro antimicrobial potency【Local_Evidence†L3】, enabling half-dose regimens and validated reference standards. Its distinct thermal stability and solubility profile【Local_Evidence†L3-L4】 ensure formulation predictability. Ideal for antimicrobial susceptibility testing and as the definitive BCS Class I reference listed drug for biowaiver applications【Local_Evidence†L5】. Secure your research-grade supply with guaranteed specifications.

Molecular Formula C36H42F2N6O9
Molecular Weight 740.7 g/mol
CAS No. 138199-71-0
Cat. No. B1675102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin Hydrate
CAS138199-71-0
SynonymsAnhydrous, Levofloxacin
Levaquin
Levofloxacin
Levofloxacin Anhydrous
Ofloxacin, (S)-Isomer
Quixin
Molecular FormulaC36H42F2N6O9
Molecular Weight740.7 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
InChIInChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1
InChIKeySUIQUYDRLGGZOL-RCWTXCDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility54.2 [ug/mL] (The mean of the results at pH 7.4)
Sparingly soluble
Freely soluble in glacial acetic acid, chloroform;  sparingly soluble in wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levofloxacin Hydrate (CAS 138199-71-0) – Product Overview for Scientific Procurement


Levofloxacin Hydrate (CAS 138199-71-0), the hemihydrate crystalline form of levofloxacin, is the optically pure L-isomer of the racemic fluoroquinolone ofloxacin [1]. It is marketed as a third-generation broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) . This compound is supplied as a white powder with a molecular formula of C18H20FN3O4 · ½H2O and a molecular weight of 370.38 [1].

Why Generic Substitution of Levofloxacin Hydrate (CAS 138199-71-0) Fails: Critical Differentiators for Scientific Selection


While levofloxacin hydrate is structurally related to racemic ofloxacin and other fluoroquinolones, generic substitution is not scientifically sound due to quantifiable differences in stereospecific antimicrobial potency, pharmacokinetic/pharmacodynamic (PK/PD) profiles, and solid-state physicochemical properties. The L-isomer (levofloxacin) exhibits approximately twice the in vitro antimicrobial activity of the racemic ofloxacin mixture, with the D-isomer being essentially inactive, enabling half-dose regimens with equivalent efficacy and reduced adverse effects [1]. Additionally, the marketed hemihydrate crystal form (LF-½H) possesses distinct thermal stability, dehydration behavior, and equilibrium solubility compared to alternative crystal forms such as the monohydrate (LF-1H) and anhydrous polymorphs (LF-α, LF-γ, LF-δ), directly impacting formulation performance and shelf-life predictability [2].

Levofloxacin Hydrate (CAS 138199-71-0) – Quantitative Differentiation Evidence Versus Comparators


Superior In Vitro Potency of Levofloxacin Hydrate Against Streptococcus pneumoniae Versus Ofloxacin

Levofloxacin demonstrates approximately twice the in vitro potency of its racemic parent compound ofloxacin against Streptococcus pneumoniae clinical isolates. In a comparative agar dilution study of 320 penicillin-susceptible isolates, levofloxacin exhibited an MIC50 of 1 mg/L compared to ofloxacin's MIC50 of 2 mg/L [1]. In a separate in vitro pharmacodynamic model simulating clinical pharmacokinetics, levofloxacin 500 mg once daily achieved bactericidal killing (3 log10 reduction) against isolates with MICs up to 0.5 mg/L, while ofloxacin 400 mg once daily achieved only a 2 log10 reduction (99% killing) at the same MIC threshold and failed to achieve 3 log10 killing at any MIC with once-daily dosing [2].

Antimicrobial Susceptibility Streptococcus pneumoniae MIC Comparison

Clinical Dose-Response Advantage of Levofloxacin Hydrate in Pulmonary Tuberculosis

In a randomized clinical trial evaluating antituberculosis efficacy, levofloxacin at 300 mg/day demonstrated equivalent effectiveness with fewer adverse drug reactions compared to ofloxacin at 600 mg/day. In vitro, levofloxacin MIC and MBC values were 2 dilutions lower than those of ofloxacin against Mycobacterium tuberculosis [1]. In a murine tuberculosis model, the antimycobacterial activity of levofloxacin was significant and superior to ofloxacin at the same dose [1]. The sputum conversion rates were 97% for levofloxacin-containing regimens versus 82-84% for ofloxacin-containing regimens [1]. The study concluded that levofloxacin displays approximately twice the activity of ofloxacin both in vitro and in vivo [1].

Tuberculosis Antimycobacterial Dose Optimization

Enhanced Activity of Levofloxacin Hydrate Against Fastidious Respiratory Pathogens

Levofloxacin exhibits a 2-fold potency advantage over racemic ofloxacin against clinically important respiratory pathogens. Against Haemophilus influenzae, levofloxacin demonstrated an MIC90 of 0.015 μg/mL compared to ofloxacin's MIC90 of 0.03 μg/mL [1]. Against Moraxella catarrhalis, levofloxacin showed an MIC90 of 0.03 μg/mL versus ofloxacin's MIC90 of 0.06 μg/mL [1]. The inactive D-isomer (D-ofloxacin) exhibited MIC90 values of 1 μg/mL and 2 μg/mL against H. influenzae and M. catarrhalis respectively, confirming that the antimicrobial activity resides almost exclusively in the L-isomer [1].

Haemophilus influenzae Moraxella catarrhalis Respiratory Tract Infections

Crystal Form-Dependent Solubility and Stability of Levofloxacin Hydrate

Levofloxacin hemihydrate (LF-½H, the marketed form corresponding to CAS 138199-71-0) exhibits distinct equilibrium solubility and phase stability behavior compared to the monohydrate (LF-1H) and anhydrous polymorphs (LF-γ, LF-α). In a systematic study measuring equilibrium solubilities across five aqueous media (pH 1.0 to 7.2), the solubility order was LF-γ > LF-½H = LF-α > LF-1H [1]. Residual solid analysis following equilibration revealed that LF-½H and LF-α undergo phase conversion to LF-1H in aqueous media [1]. Thermally, differential scanning calorimetry (DSC) reveals that LF-½H dehydration causes a multiple-phase transition, with dehydration at higher temperature (>70°C) yielding the γ form and at lower temperature (<50°C) yielding the α form, whereas LF-1H thermal behavior is unaffected by dehydration [2].

Solid-State Chemistry Polymorphism Formulation Development

Improved Pharmacokinetic Profile of Levofloxacin Hydrate Versus Ciprofloxacin

Levofloxacin demonstrates a superior pharmacokinetic profile compared to ciprofloxacin, an older fluoroquinolone. According to the Biopharmaceutics Classification System (BCS), levofloxacin is classified as a Class I drug (high solubility, high permeability), with oral bioavailability approaching 100% and absorption unaffected by food [1]. In contrast, ciprofloxacin has a shorter serum half-life, necessitating twice-daily dosing, whereas levofloxacin's longer half-life enables convenient once-daily oral or parenteral administration [2]. A critical review of new fluoroquinolones concluded that all newer agents including levofloxacin have a longer serum half-life than ciprofloxacin, and several are eliminated predominantly by nonrenal means [2].

Pharmacokinetics BCS Classification Once-Daily Dosing

Superior Aqueous Solubility of Levofloxacin Hydrate Relative to Other Fluoroquinolones

Levofloxacin exhibits higher aqueous solubility than other clinically relevant fluoroquinolones including ciprofloxacin, enrofloxacin, and norfloxacin. In a systematic study using the isothermal saturation method across a temperature range of 293.15–313.15 K in buffer solutions at pH 2.0 and pH 7.4, levofloxacin demonstrated solubility superior to that of all other fluoroquinolones tested [1]. The thermodynamic solubility parameters and distribution coefficients were obtained, establishing that levofloxacin's higher aqueous solubility correlates with its favorable biopharmaceutical profile [1].

Aqueous Solubility Fluoroquinolones Preformulation

Levofloxacin Hydrate (CAS 138199-71-0) – Recommended Research and Industrial Application Scenarios


Antimicrobial Susceptibility Testing and Resistance Surveillance Studies

Levofloxacin hydrate is the compound of choice for antimicrobial susceptibility testing and resistance surveillance programs targeting Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. Its consistent 2-fold greater in vitro potency compared to racemic ofloxacin [1] and well-characterized MIC interpretive criteria for disk diffusion and broth microdilution methods [2] make it a reliable reference standard for establishing susceptibility breakpoints and monitoring emerging fluoroquinolone resistance in respiratory pathogens.

Pharmaceutical Solid-State Characterization and Polymorph Screening

The hemihydrate crystal form (LF-½H, CAS 138199-71-0) serves as an essential reference material for solid-state characterization studies, polymorph screening, and formulation development. Its well-documented thermal behavior—including dehydration-induced phase transitions to γ-form (above 70°C) and α-form (below 50°C) [3]—and distinct equilibrium solubility profile relative to monohydrate and anhydrous forms [4] provide a validated benchmark for studying hydration-dehydration phenomena, crystal form stability, and dissolution behavior in pharmaceutical development.

In Vivo Pharmacokinetic and Tuberculosis Efficacy Studies

For in vivo efficacy studies of antimycobacterial agents, particularly in murine tuberculosis models, levofloxacin hydrate provides a validated positive control with established pharmacokinetic parameters. The compound's ~2-fold greater antimycobacterial activity compared to ofloxacin [5] and its demonstrated clinical efficacy at 300 mg/day equivalent to ofloxacin 600 mg/day [5] establish it as a benchmark for evaluating novel antitubercular agents and combination regimens targeting drug-resistant Mycobacterium tuberculosis.

BCS-Based Biowaiver and Generic Formulation Development

Levofloxacin hydrate is the definitive reference listed drug (RLD) for biowaiver-based generic formulation development. As a BCS Class I compound with high solubility, high permeability, and near-complete oral bioavailability [6], it meets the criteria for biowaiver applications per FDA and WHO guidelines. Dissolution profile similarity testing at pH 1.2, 4.5, and 6.8 against the innovator product forms the basis for demonstrating bioequivalence of immediate-release solid oral dosage forms without in vivo studies [6].

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